molecular formula C14H11N3O2 B13251694 6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B13251694
M. Wt: 253.26 g/mol
InChI Key: SDNSAWXXCVJBMD-UHFFFAOYSA-N
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Description

6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring a fused triazole-pyridine core with a carboxylic acid group at position 8 and a 3-methylphenyl substituent at position 6. The compound’s synthesis likely involves annulation or aza-Wittig reactions, as seen in analogous triazolopyridines .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

6-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C14H11N3O2/c1-9-3-2-4-10(5-9)11-6-12(14(18)19)13-15-8-16-17(13)7-11/h2-8H,1H3,(H,18,19)

InChI Key

SDNSAWXXCVJBMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN3C(=NC=N3)C(=C2)C(=O)O

Origin of Product

United States

Biological Activity

6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a compound belonging to the class of triazolo-pyridine derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, characterized by a fused triazole and pyridine ring system with a carboxylic acid functional group, enhances its potential therapeutic applications.

  • Molecular Formula : C14H11N3O2
  • Molecular Weight : 253.26 g/mol
  • IUPAC Name : 6-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
  • Canonical SMILES : CC1=CC(=CC=C1)C2=CN3C(=NC=N3)C(=C2)C(=O)O

Antiparasitic Activity

Research has demonstrated that derivatives of the triazolo-pyridine class exhibit significant antiparasitic activity. For instance, a related compound was found to inhibit the Leishmania cdc2-related protein with an IC50 value of 0.24 μM. This suggests that 6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid may possess similar or enhanced activity against parasitic infections due to its structural characteristics .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A series of studies indicated that triazolo-pyridine derivatives can selectively inhibit various kinases involved in cancer progression. For example, modifications in the triazolo-pyridine scaffold have led to the discovery of potent inhibitors of the TGF-β type I receptor kinase (ALK5), which is implicated in tumor growth and metastasis . The specific structure of 6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid may enhance its efficacy as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Kinase Inhibition : The compound's ability to inhibit specific kinases can disrupt signaling pathways critical for cell proliferation and survival.
  • Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) may alter intracellular signaling cascades, contributing to its therapeutic effects .
  • Antioxidant Properties : Some studies suggest that triazolo-pyridine derivatives possess antioxidant activities that can protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have focused on the biological activity of triazolo-pyridine derivatives:

StudyFindings
Inhibitory Activity Against Leishmania Compound exhibited IC50 values indicating significant antiparasitic potential .
ALK5 Inhibition in Cancer Models Demonstrated selective inhibition with low nanomolar IC50 values .
Antioxidant Activity Assessment Showed potential in reducing oxidative stress in cellular models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Properties References
6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid Not provided C₁₅H₁₃N₃O₂ 283.29 - 3-Methylphenyl (position 6)
- COOH (position 8)
Higher lipophilicity (logP) due to methylphenyl group; potential for anticancer activity.
2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid 1368386-88-2 C₁₃H₉N₃O₃ 255.23 - 2-Hydroxyphenyl (position 2)
- COOH (position 8)
Enhanced solubility from phenolic -OH; possible H-bonding interactions.
Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate 1259224-04-8 C₈H₇N₃O₂ 177.16 - COOCH₃ (position 8) Ester prodrug form; improved membrane permeability but requires hydrolysis for activity.
[1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid 1234616-29-5 C₇H₅N₃O₂ 163.13 - COOH (position 7) Lower molecular weight; positional isomerism may alter target binding efficiency.
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid methyl ester 1262133-51-6 C₁₀H₇Cl₂N₃O₂ 272.09 - Cl (positions 5, 7)
- COOCH₃ (position 8)
Electron-withdrawing Cl groups increase acidity; potential enhanced antimicrobial activity.
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid 275826-36-3 C₇H₆N₄O₂ 178.15 - NH₂ (position 2)
- COOH (position 8)
Amino group enables diverse derivatization; possible improved solubility.

Structural and Functional Insights:

Substituent Position and Bioactivity :

  • The 3-methylphenyl group in the target compound enhances lipophilicity compared to hydrophilic analogs like 2-(2-hydroxyphenyl)-derivatives . This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Positional isomerism (e.g., carboxylic acid at position 7 vs. 8) influences electronic distribution and binding affinity to biological targets .

Functional Group Modifications :

  • Ester derivatives (e.g., methyl esters) serve as prodrugs, masking the carboxylic acid’s polarity to enhance bioavailability .
  • Halogenation (e.g., chlorine at positions 5 and 7) increases molecular weight and may enhance antimicrobial potency through steric or electronic effects .

Synthetic Routes: Most analogs are synthesized via annulation or aza-Wittig reactions, with variations in starting materials (e.g., phenyl(1H-1,2,4-triazol-5-yl)methanone) . Palladium-catalyzed methods (e.g., using Pd(OAc)₂) enable efficient cyclization for triazolopyridine cores .

Commercial and Research Relevance :

  • Compounds like [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid are commercially available (e.g., Shanghai Yuanye Bio), indicating their utility as intermediates in drug discovery .

Preparation Methods

General Synthetic Route

A common synthetic approach involves the reaction of aryl azides with suitable carbonyl compounds or their derivatives under controlled conditions to form the triazole ring fused to pyridine. For example:

  • Step 1: Preparation of an aryl azide intermediate, typically from the corresponding aniline derivative.
  • Step 2: Cyclization reaction between the aryl azide and a β-dicarbonyl compound such as ethyl acetoacetate or a related ketoester to form the triazolopyridine core.
  • Step 3: Functional group transformations to introduce or reveal the carboxylic acid at the 8-position, often by hydrolysis of ester intermediates.
  • Step 4: Purification and isolation of the final compound.

This method requires precise control of reaction parameters including temperature, solvent choice, and catalysts to optimize yield and selectivity.

Specific Example Synthesis

Step Reaction Description Reagents/Conditions Outcome
1 Synthesis of 3-methylphenyl azide Diazotization of 3-methylaniline followed by azide substitution 3-methylphenyl azide intermediate
2 Cyclization with ethyl acetoacetate Heating in polar aprotic solvent with catalyst (e.g., copper salts) Formation of ethyl 6-(3-methylphenyl)-triazolo[1,5-a]pyridine-8-carboxylate
3 Hydrolysis of ester Acidic or basic hydrolysis (e.g., reflux with aqueous NaOH or HCl) Conversion to 6-(3-methylphenyl)-triazolo[1,5-a]pyridine-8-carboxylic acid
4 Purification Recrystallization or chromatography Pure target compound

Alternative Approaches

  • Some patents and literature describe halogenated pyridine derivatives reacting with hydrazine derivatives to form triazolopyridines, followed by substitution reactions to introduce the methylphenyl group and carboxylation steps.
  • Use of phosphoryl trichloride or thionyl chloride for activating carboxylic acid precursors or facilitating ring closure has been reported in related triazolopyridine syntheses.
  • Column chromatography and recrystallization are common purification techniques.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF), ethanol, or ethyl acetate Solvent choice affects solubility and reaction rate
Temperature 80–120 °C Elevated temperatures favor cyclization
Catalyst Copper(I) salts or other transition metal catalysts Catalysts improve yield and regioselectivity
Reaction Time 4–24 hours Depends on reagent reactivity and scale
pH for Hydrolysis Acidic (HCl) or basic (NaOH) Hydrolysis conditions tailored to ester stability

Characterization and Verification

The synthesized compound is typically characterized by:

Summary Table of Preparation Data

Aspect Details
Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
Key Intermediate 3-methylphenyl azide, ethyl acetoacetate derivative
Core Reaction Azide-ketoester cyclization forming triazolopyridine
Functionalization Ester hydrolysis to carboxylic acid
Catalysts Copper(I) salts commonly used
Solvents DMF, ethanol, ethyl acetate
Purification Recrystallization, column chromatography
Characterization NMR, MS, IR, melting point

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